molecular formula C25H28N2O4S B11445977 N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-2-hydroxy-N-(thiophen-2-ylmethyl)benzamide

N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-2-hydroxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11445977
M. Wt: 452.6 g/mol
InChI Key: WHVPMAJQGYKMDQ-UHFFFAOYSA-N
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Description

N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-2-hydroxy-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxypropyl group, a phenylethyl group, and a thiophen-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-2-hydroxy-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-amino-N-(3-ethoxypropyl)benzamide, which is then further reacted with other reagents to form the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-2-hydroxy-N-(thiophen-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-2-hydroxy-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-2-hydroxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-2-hydroxy-N-(thiophen-2-ylmethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

N-[2-(3-ethoxypropylamino)-2-oxo-1-phenylethyl]-2-hydroxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C25H28N2O4S/c1-2-31-16-9-15-26-24(29)23(19-10-4-3-5-11-19)27(18-20-12-8-17-32-20)25(30)21-13-6-7-14-22(21)28/h3-8,10-14,17,23,28H,2,9,15-16,18H2,1H3,(H,26,29)

InChI Key

WHVPMAJQGYKMDQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=CC=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3O

Origin of Product

United States

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